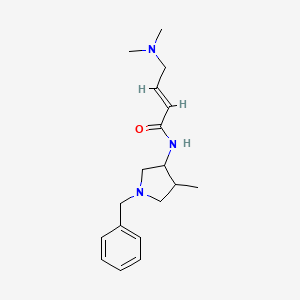

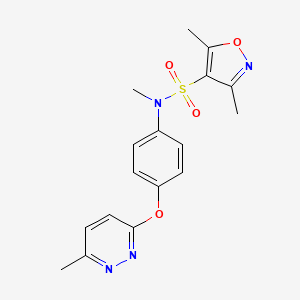

N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

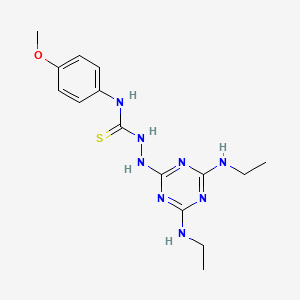

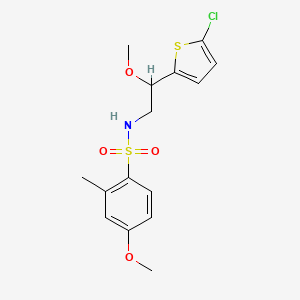

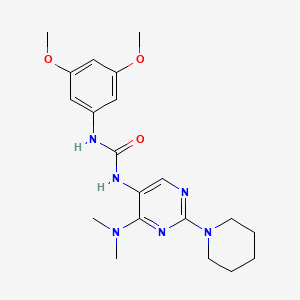

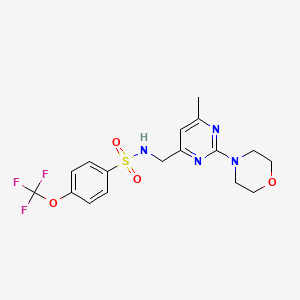

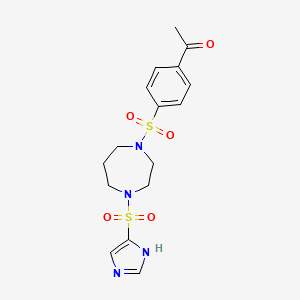

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, sulfonamide group, and pyridazine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring, sulfonamide group, and pyridazine ring could all influence the compound’s reactivity .Applications De Recherche Scientifique

Applications in Veterinary Therapy and Food Safety

- Sulfonamides, including compounds similar to N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide, are widely used in veterinary therapy for treating bacterial and protozoan infections in cattle, swine, and poultry. These compounds have raised concerns due to their potential carcinogenic nature and residues in foodstuffs. This has led to the development of methods like LC-MS/MS for detecting sulfonamide residues in animal products to ensure food safety (Forti et al., 2004).

Antimicrobial Activity

- Sulfonamide functional groups, as found in this compound, have been a point of interest in medicinal and bioorganic chemistry due to their antimicrobial properties. This includes research into new derivatives with potential antimicrobial activities against various microorganisms (Yıldırır et al., 2009).

Environmental Impact and Transformation

- The transformation of sulfonamides in wastewater treatment plants (WWTP) and water treatment plants (WTP) is an area of research, given their widespread use and frequent detection in municipal wastewater and surface water. Studies have investigated the main chlorination by-products of sulfonamides, including their degradation behavior and potential environmental impacts (Gaffney et al., 2016).

Drug Development and Optimization

- This compound-like compounds have been studied in the context of drug development, focusing on optimizing their structural class to enhance metabolic stability while maintaining potency. This research aids in the development of new drugs with improved pharmacokinetic properties (Humphreys et al., 2003).

Role in Cyclooxygenase Inhibition

- Research into 3,4-diaryloxazolones, structurally related to sulfonamides like this compound, has revealed their potential as cyclooxygenase-2 (COX-2) inhibitors. These studies have contributed to understanding the therapeutic potential of these compounds in treating conditions like arthritis and hyperalgesia (Puig et al., 2000).

Hybrid Drug Development

- The hybridization of sulfonamides with other pharmaceutically active moieties has been explored, aiming to create compounds with a range of biological activities. This includes the development of two-component sulfonamide hybrids, which could potentially lead to new therapeutic agents (Ghomashi et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,3,5-trimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-11-5-10-16(19-18-11)24-15-8-6-14(7-9-15)21(4)26(22,23)17-12(2)20-25-13(17)3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGIPMGIFTYYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)